Cefpiramide

Beschreibung

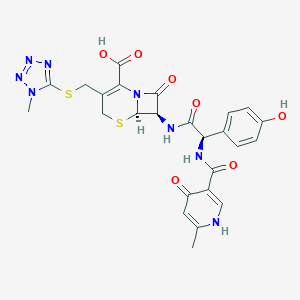

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAUCHMQEXVFJR-PMAPCBKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74849-93-7 (hydrochloride salt) | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046630 | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.68e-02 g/L | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70797-11-4 | |

| Record name | Cefpiramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefpiramide: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide is a third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial profile of this compound, presenting quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a summary of its mechanism of action. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a parenteral third-generation cephalosporin with a notable attribute of a long plasma half-life. Its antibacterial activity encompasses a wide range of clinically relevant pathogens, including Pseudomonas aeruginosa. This document synthesizes available data on its in vitro efficacy, offering a detailed examination of its antibacterial spectrum.

Antibacterial Spectrum and Activity

This compound demonstrates a broad spectrum of antibacterial activity. It is effective against many Gram-positive cocci, a wide array of Gram-negative bacilli, including members of the Enterobacteriaceae family, and non-fermenting Gram-negative bacteria such as Pseudomonas aeruginosa.

Gram-Positive Bacteria

This compound is active against various Gram-positive organisms. It has demonstrated efficacy against methicillin-susceptible Staphylococcus aureus and various streptococcal species.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | 440 | - | 2[1] | - |

| Streptococcus pneumoniae | 440 | - | 1[1] | - |

| Streptococcus faecalis | - | 8.0[2][3] | - | - |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. Data is compiled from multiple sources and testing conditions may vary.

Gram-Negative Bacteria

This compound exhibits potent activity against a significant number of Gram-negative bacteria. Notably, it is more consistently active against non-fermenting bacteria than against Enterobacteriaceae[4].

While active against many members of the Enterobacteriaceae family, the activity of this compound can be variable, and it is generally less active than some other third-generation cephalosporins against this group of bacteria[5][6].

Table 2: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | >128 | - |

| Klebsiella pneumoniae | - | - | >128 | - |

| Enterobacter cloacae | 51 | - | - | - |

| Serratia marcescens | - | 3.13-12.5 | 93.5% sensitive | - |

| Haemophilus influenzae | 440 | - | 0.5[1] | - |

Note: Data is compiled from multiple sources and testing conditions may vary.

A key feature of this compound's antibacterial spectrum is its activity against non-fermenting Gram-negative bacilli, particularly Pseudomonas aeruginosa. Its activity against P. aeruginosa is comparable to that of piperacillin and cefoperazone[6].

Table 3: In Vitro Activity of this compound against Non-Fermenting Gram-Negative Bacilli

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | - | - | 16.0[6] | - |

| Acinetobacter spp. | - | More active than Cefoperazone | - | - |

Note: Data is compiled from multiple sources and testing conditions may vary.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to essential enzymes known as penicillin-binding proteins (PBPs). The acylation of these PBPs by this compound prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption leads to the cessation of cell wall biosynthesis, ultimately resulting in cell lysis and bacterial death.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing methods. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for the accurate assessment of this compound's antibacterial potency.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

4.1.1. Materials

-

This compound analytical standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

4.1.2. Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent and sterilize by filtration.

-

Preparation of Microdilution Plates: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plates to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.06 to 128 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 fresh colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells. Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually using a reading mirror or with a microplate reader.

Figure 2. Workflow for MIC determination by broth microdilution.

Agar Dilution Method for MIC Determination

This method involves the incorporation of this compound into an agar medium upon which the test organisms are inoculated.

4.2.1. Materials

-

This compound analytical standard powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

4.2.2. Procedure

-

Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of this compound stock solution to molten MHA (cooled to 45-50°C) before pouring into petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot.

-

Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of the this compound-containing agar plates with the standardized bacterial suspensions. A growth control plate without any antibiotic should also be inoculated.

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze.

Conclusion

This compound remains a significant cephalosporin with a valuable spectrum of activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. This technical guide provides a foundational understanding of its in vitro antibacterial profile, mechanism of action, and the standardized methodologies required for its evaluation. The presented data and protocols are intended to support further research and development in the field of antimicrobial agents. It is crucial for researchers to adhere to standardized protocols, such as those provided by CLSI, to ensure the generation of accurate and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antibacterial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: comparative in-vitro activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative in vitro activities of this compound and apalcillin individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Semi-Synthetic Origins of Cefpiramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide is a third-generation parenteral cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the semi-synthetic production of this compound, starting from its natural precursor, Cephalosporin C. The document outlines the detailed synthesis of the core 7-aminocephalosporanic acid (7-ACA) nucleus and the subsequent attachment of its two characteristic side chains: the C-7 acyl group, (R)-2-(4-hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, and the C-3 substituent, 1-methyl-1H-tetrazol-5-ylthiol. This guide is intended to furnish researchers and drug development professionals with a thorough understanding of the chemical methodologies, experimental protocols, and key intermediates involved in the industrial synthesis of this important antibiotic.

Introduction

This compound is a semi-synthetic β-lactam antibiotic belonging to the third generation of cephalosporins.[1] Its chemical structure, (6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, features a 7-aminocephalosporanic acid (7-ACA) core, which is the foundational building block for the majority of semi-synthetic cephalosporins.[1][2] The bactericidal action of this compound stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][]

The semi-synthetic nature of this compound implies a combination of microbial fermentation to produce the core structure and subsequent chemical modifications to introduce the desired side chains, which dictate the antibiotic's spectrum of activity and pharmacokinetic properties. This guide will delve into the key stages of this compound synthesis, providing detailed experimental protocols and quantitative data where available.

Semi-Synthetic Origins: The 7-ACA Nucleus

The journey to this compound begins with the fermentation of the fungus Acremonium chrysogenum, which produces Cephalosporin C. This natural product, however, possesses weak antibacterial activity. The crucial step in harnessing its potential is the removal of the D-α-aminoadipoyl side chain at the C-7 position to yield the versatile intermediate, 7-aminocephalosporanic acid (7-ACA).[4]

Enzymatic Hydrolysis of Cephalosporin C

Modern industrial production of 7-ACA predominantly utilizes a two-step enzymatic process, which is more environmentally benign than traditional chemical methods.[5]

Experimental Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

-

Step 1: Oxidative Deamination. Cephalosporin C is treated with a D-amino acid oxidase (D-AOD), typically from the yeast Trigonopsis variabilis. This enzyme catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain to form 7-β-(5-carboxy-5-oxopentanamido)cephalosporanic acid (keto-adipyl-7-ACA). This intermediate then spontaneously converts to glutaryl-7-ACA (GL-7-ACA) in the presence of hydrogen peroxide, a byproduct of the enzymatic reaction.[5]

-

Step 2: Deacylation. The resulting GL-7-ACA is then hydrolyzed using a specific acylase, glutaryl-7-ACA acylase, often from a recombinant Escherichia coli, to cleave the glutaryl group and yield 7-ACA.[5]

Data Presentation: 7-ACA Production

| Parameter | Value | Reference |

| Starting Material | Cephalosporin C | [5] |

| Enzymes | D-amino acid oxidase, Glutaryl-7-ACA acylase | [5] |

| Key Intermediate | Glutaryl-7-ACA (GL-7-ACA) | [5] |

| Final Product | 7-Aminocephalosporanic Acid (7-ACA) | [5] |

| Molar Yield | As high as 85% | [5] |

Synthesis of this compound Side Chains

The unique antibacterial profile of this compound is conferred by its two side chains, which are synthesized separately before being coupled to the 7-ACA nucleus.

Synthesis of the C-3 Side Chain: 1-methyl-1H-tetrazol-5-ylthiol

The C-3 side chain provides stability and influences the pharmacokinetic properties of the antibiotic.

Experimental Protocol: Synthesis of 1-methyl-1H-tetrazol-5-thiol

A common method for the synthesis of 1-methyl-1H-tetrazol-5-thiol involves the cyclization of a thiosemicarbazide derivative.

-

Formation of S-benzyl-4-methylthiosemicarbazide hydrochloride. A mixture of 4-methylthiosemicarbazide and benzyl chloride in ethanol is heated under reflux. After removing the solvent, the residue is dissolved in water.

-

Diazotization and Cyclization. To the aqueous solution of the hydrochloride salt, a solution of sodium nitrite is added dropwise with stirring at a controlled temperature (15-20°C). This is followed by the dropwise addition of hydrochloric acid to facilitate the diazotization and subsequent cyclization to form 1-methyl-5-benzylthio-1H-tetrazole.

-

Debenzylation. The benzyl protecting group is then removed to yield 1-methyl-1H-tetrazol-5-thiol.

Synthesis of the C-7 Side Chain: (R)-2-(4-hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid

This complex side chain is crucial for the potent antibacterial activity of this compound. Its synthesis is a multi-step process. While a detailed industrial synthesis protocol is proprietary, the general approach involves the coupling of two key fragments: 4-hydroxy-6-methylnicotinic acid and D-α-(4-hydroxyphenyl)glycine.

The Core Synthesis of this compound

The final stage in the production of this compound is the sequential coupling of the C-3 and C-7 side chains to the 7-ACA nucleus. The C-3 side chain is typically introduced first to create the intermediate 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-TMCA).[6][7]

Synthesis of 7-TMCA

The 1-methyl-1H-tetrazol-5-ylthiol side chain is attached to the 7-ACA core via a nucleophilic substitution reaction at the C-3' position, displacing the acetoxy group.

Acylation of 7-TMCA to Yield this compound

The final and most critical step is the acylation of the 7-amino group of 7-TMCA with an activated form of the C-7 side chain, (R)-2-(4-hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid.[6]

Experimental Protocol: Synthesis of this compound Acid [6]

-

Activation of the C-7 Side Chain. The C-7 side chain, D-α-(4-hydroxy-6-methylnicotinamido)-p-hydroxyphenylacetic acid, is dissolved in an organic solvent. At a reduced temperature of -25 to -20°C, an activating agent is added under alkaline conditions to form a mixed acid anhydride solution.

-

Silylation of 7-TMCA. In a separate reaction vessel, 7-TMCA is dissolved in an organic solvent, and a silylating agent is added at 20-25°C to protect the carboxylic acid group. After the reaction is complete, the solution is cooled to -25 to -20°C.

-

Coupling Reaction. The solution of the activated C-7 side chain is then mixed with the silylated 7-TMCA solution. Triethylamine is added, and the mixture is stirred at -25 to -20°C. The reaction is allowed to proceed for 4-6 hours at a slightly elevated temperature of -60 to -50°C.

-

Hydrolysis and Deprotection. The reaction mixture is then raised to a temperature of 0-10°C, and a solution of sodium bicarbonate is added dropwise to hydrolyze the silyl protecting group and convert the product to its sodium salt for easier extraction.

-

Purification and Crystallization. The mixture is filtered, and the aqueous and organic layers are separated. The organic phase is extracted with water. The combined aqueous phases are then treated with acetone, and the pH is adjusted to 1-2 to precipitate the this compound acid.

Data Presentation: this compound Synthesis Parameters

| Step | Key Reagents and Conditions | Purpose | Reference |

| Activation | D-α-(4-hydroxy-6-methylnicotinamido)-p-hydroxyphenylacetic acid, organic solvent, activator, alkali, -25 to -20°C | Formation of a mixed acid anhydride for efficient acylation. | [6] |

| Silylation | 7-TMCA, organic solvent, silylating agent, 20-25°C | Protection of the carboxylic acid group on the 7-ACA nucleus. | [6] |

| Coupling | Activated C-7 side chain, silylated 7-TMCA, triethylamine, -25 to -20°C, then -60 to -50°C for 4-6 hours | Formation of the amide bond at the C-7 position. | [6] |

| Hydrolysis | Sodium bicarbonate solution, 0-10°C | Removal of the silyl protecting group and conversion to the sodium salt. | [6] |

| Purification | Water extraction, acetone, pH adjustment to 1-2 | Isolation and crystallization of the final this compound acid product. | [6] |

Visualization of the Synthesis Pathway

The following diagrams illustrate the key stages in the semi-synthetic production of this compound.

Caption: Overview of the semi-synthetic pathway of this compound.

References

- 1. This compound | C25H24N8O7S2 | CID 636405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100336510C - this compound composition - Google Patents [patents.google.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [wap.guidechem.com]

- 7. (6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | C10H12N6O3S2 | CID 483175 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Vitro Activity of Cefpiramide Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of Cefpiramide, a third-generation cephalosporin antibiotic, against a range of clinically relevant gram-negative bacteria. The data and protocols presented herein are compiled from seminal studies to support research and development efforts in the field of infectious diseases and antimicrobial agents.

Introduction

This compound is a broad-spectrum, parenteral third-generation cephalosporin with notable activity against a variety of gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. This guide summarizes the key quantitative data on its in-vitro efficacy and details the experimental protocols used to derive this information.

Quantitative In-Vitro Activity of this compound

The in-vitro activity of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values of this compound against various gram-negative bacteria, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In-Vitro Activity of this compound Against Pseudomonas aeruginosa

| Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| 153 | 8.0 | 32.0 | 1.0 - >128 |

| 100 | 8.0 | 16.0 | 2.0 - 64.0 |

| 50 | 4.0 | 16.0 | 0.5 - >128 |

Table 2: In-Vitro Activity of this compound Against Enterobacteriaceae

| Organism | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 205 | 16.0 | 64.0 | 0.25 - >128 |

| Klebsiella pneumoniae | 100 | 8.0 | 64.0 | 0.5 - >128 |

| Enterobacter cloacae | 50 | 16.0 | >128 | 1.0 - >128 |

| Serratia marcescens | 50 | 16.0 | 64.0 | 2.0 - >128 |

| Proteus mirabilis | 50 | 2.0 | 16.0 | 0.25 - 32.0 |

| Morganella morganii | 25 | 4.0 | 16.0 | 0.5 - 32.0 |

| Providencia stuartii | 25 | 8.0 | 32.0 | 1.0 - 64.0 |

Table 3: In-Vitro Activity of this compound Against Other Non-Fermentative Gram-Negative Bacilli

| Organism | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Acinetobacter spp. | 50 | 16.0 | 32.0 | 2.0 - 64.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's in-vitro activity. These protocols are based on the standards established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent at a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row, discarding the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each tested isolate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Agar Dilution Susceptibility Testing

This method involves incorporating the antimicrobial agent directly into the agar medium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Preparation of Agar Plates:

-

Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.

-

For each desired concentration, add a specific volume of the this compound stock solution to a specific volume of molten agar to achieve the final concentration. For example, to prepare an agar plate with 64 µg/mL of this compound, add 1 part of a 640 µg/mL this compound solution to 9 parts of molten agar.

-

Mix thoroughly and pour the agar into sterile petri dishes.

-

Allow the plates to solidify at room temperature.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for antimicrobial susceptibility testing.

Caption: this compound inhibits bacterial cell wall synthesis.

Caption: Workflow for determining Minimum Inhibitory Concentration.

In-depth Technical Guide: Cefpiramide's Binding Affinity to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide (SM-1652) is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. Its mechanism of action, like other β-lactam antibiotics, lies in the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the bacterial cell wall. This technical guide provides a comprehensive overview of this compound's binding affinity to various PBPs in key bacterial species, details the experimental methodologies used to determine these affinities, and explores the downstream consequences of PBP inhibition.

This compound Binding Affinity to Penicillin-Binding Proteins

The efficacy of this compound as an antibacterial agent is directly correlated with its binding affinity to specific PBPs. The 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity, is a standard measure of this affinity. The lower the IC50 value, the higher the binding affinity.

Quantitative Binding Affinity Data

The following table summarizes the IC50 values of this compound for the principal PBPs in Escherichia coli and Pseudomonas aeruginosa. This data is critical for understanding the drug's spectrum of activity and its specific molecular targets.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Escherichia coli NIHJ JC-2 | PBP 1a | 4.0 |

| PBP 1b | 0.8 | |

| PBP 2 | 100 | |

| PBP 3 | 0.1 | |

| PBP 4 | 2.5 | |

| PBP 5/6 | <0.1 | |

| Pseudomonas aeruginosa PAO 1 | PBP 1a | 3.1 |

| PBP 1b | 0.4 | |

| PBP 2 | >100 | |

| PBP 3 | 0.2 | |

| PBP 4 | 1.6 | |

| PBP 5 | <0.1 |

Data sourced from T. et al., 1983.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of β-lactam antibiotics to PBPs is typically achieved through competitive binding assays. These assays measure the ability of the test antibiotic to compete with a labeled penicillin molecule for binding to the PBPs.

Principle of the Competitive Binding Assay

Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic (e.g., this compound). Subsequently, a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL) is added. The amount of labeled penicillin that binds to each PBP is then quantified. A reduction in the binding of the labeled penicillin in the presence of the test antibiotic indicates competition for the same binding site. The IC50 value is then calculated as the concentration of the test antibiotic that results in a 50% reduction in the binding of the labeled penicillin.

Detailed Methodology

The following is a generalized protocol for a competitive PBP binding assay, based on methodologies described in the scientific literature.

2.2.1. Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli or P. aeruginosa) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press.

-

Membrane Isolation: Separate the membrane fraction from the cytoplasmic components by ultracentrifugation.

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

2.2.2. Competitive Binding Assay

-

Incubation with Test Antibiotic: In a series of microcentrifuge tubes, incubate a standardized amount of the membrane preparation with serially diluted concentrations of this compound for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Addition of Labeled Penicillin: Add a fixed, saturating concentration of radiolabeled ([³H]benzylpenicillin) or fluorescently labeled (Bocillin-FL) penicillin to each tube and continue the incubation for a shorter period (e.g., 10 minutes at 30°C).

-

Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin or by rapid filtration.

-

Separation and Detection:

-

For Radiolabeled Penicillin: Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the radiolabeled PBPs by fluorography.

-

For Fluorescently Labeled Penicillin: Separate the PBPs by SDS-PAGE and visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

-

Quantification and Data Analysis:

-

Quantify the intensity of the bands corresponding to each PBP using densitometry or fluorescence imaging software.

-

Plot the percentage of labeled penicillin binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Mechanism of Action and Downstream Signaling

The bactericidal activity of this compound stems from its ability to disrupt the synthesis of peptidoglycan, a vital component of the bacterial cell wall. This disruption is a direct consequence of the covalent acylation of the active site serine of PBPs, rendering them inactive.

Inhibition of Peptidoglycan Cross-linking

PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. This cross-linking provides the structural integrity and rigidity of the cell wall. By binding to and inhibiting PBPs, this compound prevents this crucial step, leading to a weakened and defective cell wall.

Downstream Cellular Effects

The inhibition of specific PBPs by this compound can lead to distinct morphological changes and ultimately cell death.

-

Inhibition of PBP3: In many Gram-negative bacteria, including E. coli and P. aeruginosa, PBP3 is primarily involved in septum formation during cell division. Inhibition of PBP3 by this compound prevents cell division, leading to the formation of long, filamentous cells.

-

Inhibition of PBP1a and PBP1b: These PBPs are involved in cell elongation. Their inhibition can contribute to the overall weakening of the cell wall.

-

Cell Lysis: The compromised integrity of the cell wall makes the bacterium susceptible to osmotic pressure, leading to cell swelling and eventual lysis. This process is often mediated by the uncontrolled activity of autolysins, enzymes that degrade the cell wall.

Conclusion

This technical guide has provided a detailed analysis of this compound's binding affinity to key penicillin-binding proteins in E. coli and P. aeruginosa. The quantitative data presented, along with the outlined experimental protocols, offer valuable insights for researchers in the fields of antibacterial drug discovery and development. The visualization of the mechanism of action highlights the critical role of PBP inhibition in the bactericidal effects of this compound. A thorough understanding of these molecular interactions is paramount for the rational design of new and more effective β-lactam antibiotics to combat the growing threat of antimicrobial resistance.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefpiramide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefpiramide is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound. The described method is based on established principles for cephalosporin analysis and provides a comprehensive protocol for researchers and drug development professionals.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of this compound is presented in Table 1. These conditions are a synthesis of commonly employed parameters for this compound and related cephalosporin antibiotics to provide a robust and reliable method.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Capcell Pak C18, 4.6 x 250 mm[1][2] |

| Mobile Phase | Timed-gradient of 0.1 M Sodium Acetate (pH 5.2) and Acetonitrile[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Detection Wavelength | 273 nm[1][2] |

| Column Temperature | Ambient or 30°C[3] |

| Internal Standard | Cefoperazone[1] |

Method Validation Parameters

The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters for a similar cephalosporin HPLC method is provided in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 150 µg/mL (r² > 0.999)[1][2] |

| Precision (Plasma) | Within-run CV: 0.570 - 4.43% Between-run CV: 1.10 - 2.76%[1][2] |

| Precision (Bile) | Within-day CV: 0.814 - 6.34% Between-day CV: 2.05 - 4.00%[1][2] |

| Limit of Detection (LOD) | 2.38 mg/L (for Cefpirome Sulfate)[3] |

| Limit of Quantification (LOQ) | 7.22 mg/L (for Cefpirome Sulfate)[3] |

CV: Coefficient of Variation

Experimental Protocols

A detailed experimental workflow for the quantification of this compound is illustrated below.

Caption: Experimental workflow for this compound quantification.

Preparation of Reagents and Mobile Phase

-

0.1 M Sodium Acetate Buffer (pH 5.2): Dissolve the appropriate amount of sodium acetate in HPLC-grade water and adjust the pH to 5.2 with acetic acid.

-

Mobile Phase: Prepare the mobile phase components as per the timed-gradient program. Filter and degas all solutions before use.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 to 150 µg/mL).[1][2]

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of Cefoperazone at a concentration of 1 mg/mL.

-

Working IS Solution: Dilute the IS stock solution to the desired working concentration.

Sample Preparation (for Plasma or Bile)

The following protocol is a general guideline for sample preparation using protein precipitation.[1]

Caption: Sample preparation workflow.

-

Pipette 200 µL of the plasma or bile sample into a microcentrifuge tube.[1]

-

Add a specified volume of the internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile, in a specific ratio (e.g., 1:3 sample to acetonitrile).

-

Vortex the mixture for a sufficient time to ensure thorough mixing.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for HPLC analysis.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution multiple times and evaluate parameters such as peak area repeatability, retention time, tailing factor, and theoretical plates. The relative standard deviation (RSD) for the peak areas of replicate injections should typically be less than 2%.

Data Analysis

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantification of this compound. The outlined chromatographic conditions, sample preparation protocol, and method validation parameters offer a solid foundation for researchers and drug development professionals to implement a reliable analytical method for this compound in their laboratories. Adherence to proper system suitability and validation procedures is essential for ensuring the accuracy and precision of the results.

References

Cefpiramide Administration for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] In vivo animal studies are crucial for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound. This document provides detailed application notes and protocols for the administration of this compound in various animal models via intravenous, intramuscular, and subcutaneous routes.

Data Presentation: Quantitative In Vivo Data for this compound

The following tables summarize key quantitative data from in vivo animal studies involving this compound and other relevant cephalosporins.

Table 1: this compound Dosage and Pharmacokinetic Parameters in Animal Models

| Animal Model | Administration Route | Dosage (mg/kg) | Peak Serum Concentration (Cmax) (mg/L) | Serum Half-life (t½) (h) | Reference |

| Mice (neutropenic) | Subcutaneous | 50 | 51 | 0.57 | [3] |

| Rats | Intravenous | 20 | Not specified | 0.4 | [4] |

| Rats | Intramuscular | 20 | Not specified | 0.4 | [4] |

| Dogs | Intravenous | 20 | Not specified | 1.1 | [4] |

| Dogs | Intramuscular | 20 | Not specified | 1.1 | [4] |

Table 2: General Dosing Guidelines for Cephalosporins in Animal Models

| Animal Model | Administration Route | General Dosage Range (mg/kg) | Reference |

| Mice | Oral | 5 - >8 (LD50) | [5] |

| Mice | Intraperitoneal | 0.7 - 1.5 (LD50) | [5] |

| Mice | Intravenous | 3.0 - 3.8 (LD50) | [5] |

| Rats | Oral | 5 - >8 (LD50) | [5] |

| Rats | Intraperitoneal | 160 - 1600 | [5] |

| Dogs | Oral | 50 - 500 | [5] |

| Dogs | Intravenous | 80 - 800 | [5] |

Experimental Protocols

Preparation of this compound for Injection

Materials:

-

This compound for Injection, USP (sterile powder)[6]

-

Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Sterile syringes (1 mL, 3 mL, 5 mL)

-

Sterile needles (various gauges, see specific protocols)

-

Vortex mixer

-

pH meter (optional)

Protocol:

-

Reconstitution: Aseptically reconstitute the this compound for Injection powder with Sterile Water for Injection. A common concentration for reconstitution is 50 mg/mL.[6] For intramuscular injections in some species, 1% lidocaine solution can be used as a diluent to reduce pain, but this should be justified in the experimental protocol.[9]

-

Dilution: For intravenous and subcutaneous administration, the reconstituted solution can be further diluted to the desired final concentration using Sterile Water for Injection or 0.9% Sodium Chloride Injection.[9]

-

pH Adjustment (Optional): The pH of the constituted solution should be between 6.0 and 8.0.[6] If necessary, the pH can be adjusted, though commercially prepared sterile formulations should fall within this range.

-

Stability: Reconstituted solutions should be used promptly.[1] Stability of cephalosporin solutions can vary depending on the concentration, diluent, and storage temperature.[10][11][12] It is recommended to prepare fresh solutions for each experiment.

Intravenous (IV) Administration Protocol (Rat Tail Vein)

Materials:

-

Prepared this compound solution

-

Rat restrainer

-

Heat lamp or warming pad

-

70% Isopropyl alcohol swabs

-

Sterile needles (25-27G)[9]

-

Sterile 1 mL syringes

Protocol:

-

Animal Preparation: Place the rat in a suitable restrainer. To dilate the lateral tail veins, warm the tail using a heat lamp or a warming pad. Ensure the temperature does not cause thermal injury.[13]

-

Site Preparation: Clean the tail with a 70% isopropyl alcohol swab.

-

Injection:

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

A successful cannulation may be indicated by a flash of blood in the needle hub.

-

Slowly inject the this compound solution. The maximum recommended bolus injection volume for a rat is 5 mL/kg.[9]

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

-

-

Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.

Intramuscular (IM) Administration Protocol (Mouse Quadriceps)

Materials:

-

Prepared this compound solution

-

Sterile needles (26-30G)

-

Sterile 1 mL syringes

-

70% Isopropyl alcohol swabs

Protocol:

-

Animal Restraint: Firmly restrain the mouse, exposing one of the hind limbs.

-

Site Preparation: Clean the injection site over the quadriceps muscle with a 70% isopropyl alcohol swab.

-

Injection:

-

Insert the needle into the quadriceps muscle at a 90-degree angle.

-

Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-insert the needle at a different site.

-

Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 0.05 mL per site.

-

-

Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of pain or distress.

Subcutaneous (SC) Administration Protocol (Dog Scruff)

Materials:

-

Prepared this compound solution

-

Sterile needles (22-25G)

-

Sterile syringes (appropriate volume for the dose)

-

70% Isopropyl alcohol swabs

Protocol:

-

Animal Restraint: Have an assistant gently restrain the dog.

-

Site Preparation: Part the fur over the scruff of the neck (the loose skin between the shoulder blades) and clean the area with a 70% isopropyl alcohol swab.

-

Injection:

-

Create a "tent" of skin by gently lifting the loose skin.

-

Insert the needle into the base of the tent at a 45-degree angle.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Inject the this compound solution.

-

-

Post-injection: Withdraw the needle and gently massage the injection site to aid in the dispersion of the solution. Monitor the animal for any local reactions.

In Vivo Efficacy Study Workflow: Neutropenic Mouse Thigh Infection Model

This model is commonly used to evaluate the efficacy of antimicrobial agents.[11]

Protocol:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A typical regimen is 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection.

-

Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) to the mid-logarithmic phase. Wash and dilute the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

-

Infection: Inject a 0.1 mL aliquot of the bacterial suspension intramuscularly into the thigh of each anesthetized mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous). Include vehicle control and potentially a positive control antibiotic group.

-

Endpoint Measurement: At various time points post-treatment (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for bacterial colony counting (CFU/gram of tissue).

-

Data Analysis: Compare the bacterial load in the thighs of this compound-treated mice to that of the control groups to determine the efficacy of the treatment.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study of this compound in an animal infection model.

References

- 1. Stability of reconstituted injectable antibiotics | PDF [slideshare.net]

- 2. publications.ashp.org [publications.ashp.org]

- 3. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological, pathological, and teratological studies in animals with cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. CN100336510C - this compound composition - Google Patents [patents.google.com]

- 7. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound (SM-1652) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unip.br [unip.br]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

Application Notes and Protocols for the Combined Use of Cefpiramide and Ciprofloxacin in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic use of Cefpiramide and Ciprofloxacin, particularly against Pseudomonas aeruginosa. The combination has demonstrated significant therapeutic advantages over monotherapy, offering a promising avenue for combating antibiotic resistance. This document outlines the scientific basis for this synergy, detailed experimental protocols for its evaluation, and quantitative data from relevant studies.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to cell lysis. Ciprofloxacin, a fluoroquinolone antibiotic, acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination. The combination of these two distinct mechanisms of action has been shown to result in a synergistic antibacterial effect, particularly against challenging pathogens like Pseudomonas aeruginosa. This synergy allows for enhanced bacterial killing and can potentially reduce the development of antibiotic resistance.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the synergistic effects of the this compound and Ciprofloxacin combination.

In Vitro Synergy Data

Table 1: In Vitro Synergy of this compound and Ciprofloxacin against Pseudomonas aeruginosa

| Antibiotic Combination | Strain(s) | Method | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| This compound + Ciprofloxacin | P. aeruginosa (7 strains) | Checkerboard | Synergy demonstrated against 5 of 7 strains | Synergistic |

Note: Specific FICI values were not provided in the cited study, but the results were consistent with in vitro synergistic effects. For interpretation, an FICI of ≤ 0.5 is typically considered synergistic.

In Vivo Efficacy Data

Table 2: Therapeutic Efficacy of this compound and Ciprofloxacin Combination in Neutropenic Mice Infected with Pseudomonas aeruginosa

| Treatment Group | Dosage (mg/kg) | Survival Rate (72h post-infection) |

| This compound alone | 25 | 0% |

| Ciprofloxacin alone | 2 | 0% |

| This compound + Ciprofloxacin | 25 + 2 | 80% |

| This compound alone | 50 | 20% |

| Ciprofloxacin alone | 1 | 0% |

| This compound + Ciprofloxacin | 50 + 1 | 90% |

| This compound alone | 50 | 20% |

| Ciprofloxacin alone | 4 | 40% |

| This compound + Ciprofloxacin | 50 + 4 | 100% |

| Ticarcillin + Tobramycin | 200 + 1 | 90% |

Data extracted from a study on experimental Pseudomonas infections in neutropenic mice.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Checkerboard Assay for In Vitro Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

-

This compound and Ciprofloxacin stock solutions

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Pseudomonas aeruginosa isolate

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Prepare Antibiotic Dilutions:

-

Prepare serial twofold dilutions of this compound and Ciprofloxacin in MHB in separate tubes. The concentration range should span from well above to well below the Minimum Inhibitory Concentration (MIC) of each drug.

-

-

Plate Setup:

-

In a 96-well plate, add 50 µL of MHB to each well.

-

Along the x-axis (e.g., columns 1-10), create a gradient of Ciprofloxacin concentrations by adding 50 µL of each dilution.

-

Along the y-axis (e.g., rows A-G), create a gradient of this compound concentrations by adding 50 µL of each dilution.

-

Column 11 should contain serial dilutions of Ciprofloxacin alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs. Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Ciprofloxacin = (MIC of Ciprofloxacin in combination) / (MIC of Ciprofloxacin alone)

-

-

Calculate the FICI by summing the individual FICs:

-

FICI = FIC of this compound + FIC of Ciprofloxacin

-

-

-

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing by an antibiotic combination over time.

Materials:

-

This compound and Ciprofloxacin stock solutions

-

Mueller-Hinton Broth (MHB)

-

Culture tubes

-

Pseudomonas aeruginosa isolate

-

Shaking incubator (37°C)

-

Agar plates for colony counting

-

Sterile saline for dilutions

Protocol:

-

Inoculum Preparation:

-

Prepare an overnight culture of P. aeruginosa in MHB.

-

Dilute the culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

-

Experimental Setup:

-

Prepare culture tubes with MHB containing:

-

No antibiotic (growth control)

-

This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

-

Ciprofloxacin alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

-

Combination of this compound and Ciprofloxacin (at the same sub-inhibitory concentrations)

-

-

-

Incubation and Sampling:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate the tubes at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on each plate.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each experimental condition.

-

-

Interpretation:

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Visualizations

Experimental Workflow: Checkerboard Assay```dot

Caption: Workflow for the time-kill curve assay.

Proposed Mechanism of Synergy

While specific signaling pathway studies for this combination are limited, the synergy is understood to arise from the complementary actions of the two antibiotics.

Caption: Proposed mechanism of this compound-Ciprofloxacin synergy.

References

Application Notes and Protocols for Cefpiramide Susceptibility Testing of Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy against clinical isolates and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to this compound using standardized methods such as disk diffusion, broth microdilution, and agar dilution.

Disclaimer: this compound is an older antimicrobial agent. As of the latest revisions, it is not included in the current clinical breakpoint tables from the Clinical and Laboratory Standards Institute (CLSI) M100 series or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The interpretive criteria provided in this document are based on historical data and should be used as a reference. It is recommended that laboratories establish their own quality control ranges and interpretive criteria based on contemporary wild-type organism populations and pharmacokinetic/pharmacodynamic data if this compound is to be used for clinical purposes.

Data Presentation

Table 1: Historical Interpretive Criteria for this compound Susceptibility Testing

These criteria are based on historical data and may not be reflective of current clinical standards.

| Method | Disk Content | Susceptible | Intermediate | Resistant |

| Disk Diffusion (Zone Diameter in mm) | 75 µg | ≥ 19 | 16 - 18 | ≤ 15 |

| MIC (µg/mL) | N/A | ≤ 32 | N/A | ≥ 128 |

Source: Barry A. L., Gavan T. L., Thornsberry C., Jones R. N. (1985). Interpretive standards and quality control guidelines for this compound disk susceptibility tests. Journal of Clinical Microbiology, 21(5), 688–692.[1]

Table 2: Recommended Quality Control (QC) Strains

These are standard QC strains recommended by CLSI and EUCAST for susceptibility testing of non-fastidious organisms.

| Organism | ATCC® Number |

| Escherichia coli | 25922 |

| Staphylococcus aureus | 25923 (for disk diffusion) / 29213 (for MIC) |

| Pseudomonas aeruginosa | 27853 |

Note: Specific acceptable QC ranges for this compound with these strains are not available in current CLSI or EUCAST documents. Laboratories should establish their own internal QC ranges.

Experimental Protocols

I. Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility based on the inhibition of bacterial growth around a this compound-impregnated disk.

Materials:

-

This compound disks (75 µg)

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Sterile saline or Tryptic Soy Broth (TSB)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Bacterial inoculum

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation:

-

From a pure, 18-24 hour culture, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or TSB.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of this compound Disk:

-

Aseptically apply a 75 µg this compound disk to the center of the inoculated plate.

-

Gently press the disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results based on the historical criteria in Table 1.

-

II. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile diluents (e.g., water for injection, appropriate solvent)

-

Bacterial inoculum

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading aid

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from each well to the next, resulting in a concentration range (e.g., 0.25 to 128 µg/mL). Discard the final 50 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate each well with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

-

Interpret the MIC value based on the historical criteria in Table 1.

-

III. Agar Dilution Method for Minimum Inhibitory Concentration (MIC)

This method involves incorporating this compound into the agar medium to determine the MIC. It is considered a reference method and is useful for testing multiple isolates simultaneously.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Bacterial inoculum

-

Inoculum replicating device (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Agar Plates:

-

Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

-

Melt MHA and cool to 45-50°C in a water bath.

-

Add the appropriate volume of each this compound stock solution to molten MHA to create a series of plates with twofold dilutions of the antibiotic (e.g., 0.25 to 128 µg/mL). Mix well and pour into sterile Petri dishes.

-

Prepare a growth control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the surface of each this compound-containing plate and the growth control plate with the prepared bacterial suspensions. An inoculum replicating device can be used for this purpose.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the spot of inoculation should be disregarded.

-

Interpret the MIC value based on the historical criteria in Table 1.

-

Visualizations

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Caption: Workflow for this compound Broth Microdilution MIC Testing.

References

Application Notes and Protocols: Cefpiramide in the Treatment of Biliary Tract Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use and evaluation of Cefpiramide in preclinical models of biliary tract infection. The following sections detail the exceptional biliary pharmacokinetic profile of this compound, relevant experimental protocols for establishing animal models of biliary tract infection, and its clinical efficacy.

Introduction

This compound is a third-generation cephalosporin antibiotic distinguished by its high rate of hepatic elimination and subsequent excretion into the biliary tract. This characteristic results in exceptionally high concentrations of the active drug in bile and gallbladder tissue, making it a theoretically ideal candidate for the treatment of biliary tract infections such as cholangitis and cholecystitis. Effective management of these infections is predicated on achieving antibiotic concentrations at the site of infection that exceed the minimum inhibitory concentration (MIC) for the causative pathogens, which commonly include Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae, as well as Enterococcus species. These notes summarize the key data supporting the use of this compound and provide detailed methodologies for preclinical evaluation.

Data Presentation: Pharmacokinetics of this compound

The following tables summarize the key pharmacokinetic parameters of this compound, demonstrating its extensive biliary penetration in both animal models and humans.

Table 1: this compound Concentrations in an Isolated Perfused Rabbit Liver Model

| Parameter | Value |

| Dosage | 10 mg added to circulating blood |

| Mean Peak Biliary Concentration | 741 ± 15 µg/mL (achieved between 30-60 min) |

| Cumulative Biliary Elimination (3h) | 40.4% of the administered dose |

| Hepato-biliary Clearance | 54.5 mL/hr |

| Hepatic Biotransformation | 0.3% |

| Data compiled from a study using an isolated and perfused rabbit liver model, indicating that this compound is primarily eliminated unchanged in the bile. |

Table 2: this compound Concentrations in Human Subjects Following a Single 1g IV Dose

| Subject Group & Sample Type | Peak Concentration (µg/mL or µg/g) | Time to Peak | Percentage of Dose Recovered |

| Healthy Volunteers (Duodenal Fluid) | 339 ± 107 µg/mL | 2 hours | 1.23 ± 0.20% (within 4h) |

| Cholecystectomized Patients (T-tube Bile) | 1161 ± 392 µg/mL | 2 hours | 23.2 ± 3.9% (within 24h) |

| Patients Undergoing Cholecystectomy (1h post-dose) | |||

| Serum | 157 ± 21 µg/mL | 1 hour | N/A |

| Choledochal Bile | 1726 ± 501 µg/mL | 1 hour | N/A |

| Gallbladder Bile | 84 ± 33 µg/mL | 1 hour | N/A |

| Gallbladder Wall | 22.6 ± 4.2 µg/g | 1 hour | N/A |

| These data highlight the remarkably high concentrations of this compound achieved in the human biliary system, significantly exceeding levels found in serum. |

Experimental Protocols

While published studies detailing the treatment of biliary tract infection models with this compound are scarce, its pharmacokinetic profile makes it an excellent candidate for evaluation in such models. The following are detailed protocols for establishing relevant animal models of acute cholangitis, which can be adapted for efficacy studies of this compound.